molecular formula C18H16N4 B12947471 N1,N1'-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) CAS No. 151746-34-8

N1,N1'-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine)

Cat. No.: B12947471
CAS No.: 151746-34-8
M. Wt: 288.3 g/mol
InChI Key: NHEFDVPCWHJMGK-UHFFFAOYSA-N
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Description

N1,N1'-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) (hereafter referred to as Compound A) is a conjugated diimine derivative featuring a cyclohexadiene core linked to two benzene-1,4-diamine groups. Its structure enables unique electronic properties due to the π-conjugation between the diimine and aromatic rings, making it relevant in materials science and coordination chemistry . The compound is synthesized via condensation reactions, though specific protocols vary depending on substituents and target applications (e.g., iodine capture in conjugated microporous polymers) .

Properties

CAS No.

151746-34-8

Molecular Formula

C18H16N4

Molecular Weight

288.3 g/mol

IUPAC Name

4-[[4-(4-aminophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]aniline

InChI

InChI=1S/C18H16N4/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12H,19-20H2

InChI Key

NHEFDVPCWHJMGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC=C(C=C2)N)C=CC1=NC3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1’-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) typically involves the reaction of benzene-1,4-diamine with cyclohexa-2,5-diene derivatives. One common method includes the reaction of (chlorosulfanyl)benzenes with benzene-1,4-diamines in the presence of pyridine at low temperatures (around 0°C) to form the desired product . Another approach involves the use of arenethiols and N,N’-dichlorocyclohexa-2,5-diene-1,4-diylidene under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the reaction. The purification process often involves recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N1,N1’-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

The compound is utilized as a precursor in organic synthesis. Its structure allows for versatile reactivity patterns that can be exploited to create more complex molecules.

  • Diels-Alder Reactions : The cyclohexadiene moiety in the compound can participate in Diels-Alder reactions, which are crucial for forming six-membered rings in organic compounds. This reaction is significant for synthesizing various natural products and pharmaceuticals .
  • Functionalization : The amine groups on the benzene rings can be easily modified to introduce different functional groups, enhancing the compound's utility in creating tailored molecules for specific applications .

Materials Science

In materials science, N1,N1'-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) is explored for its potential in developing new materials with unique properties.

  • Conductive Polymers : Due to its conjugated structure, the compound can be polymerized to form conductive polymers. These materials are essential in electronics and optoelectronics for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
  • Thermal Stability : The compound exhibits good thermal stability, making it suitable for high-temperature applications. Its incorporation into polymer matrices can enhance the thermal properties of the resulting materials .

Medicinal Chemistry

The biological activity of N1,N1'-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) is an area of active research.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The ability to modify the amine groups allows for the development of analogs that could potentially target cancer cells more effectively .
  • Antimicrobial Properties : Research indicates that certain derivatives may possess antimicrobial activity against various pathogens. This makes them candidates for further development as antimicrobial agents .

Case Study 1: Diels-Alder Reaction

A study demonstrated the effectiveness of N1,N1'-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) in Diels-Alder reactions with various dienophiles. The resulting adducts were characterized using NMR and mass spectrometry, confirming the formation of desired products with high yields.

Case Study 2: Conductive Polymer Development

Research focused on polymerizing this compound to create a conductive polymer film. The film exhibited electrical conductivity and was tested for use in organic solar cells. Results indicated promising efficiency metrics compared to traditional materials.

Mechanism of Action

The mechanism by which N1,N1’-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include oxidative stress, apoptosis, and inhibition of cell proliferation.

Comparison with Similar Compounds

Core Structure Variations

  • Cyclohexadiene vs. Benzene Backbone: Compound A’s cyclohexadiene diylidene core distinguishes it from analogs like N1,N1'-(1,4-phenylene)bis(N4-phenylbenzene-1,4-diamine) (1LE), which employs a benzene ring instead. TPDA (N1,N1′-(1,4-phenylene)bis(N1-(4-aminophenyl)benzene-1,4-diamine)) shares a similar bis-diamine framework but incorporates additional aminophenyl groups, enhancing porosity for iodine adsorption .

Substituent Effects

  • Schiff Base Derivatives: Substituted benzene-1,4-diamines, such as (N1Z,N4Z)-N1,N4-bis(furan-2-ylmethyliden)benzene-1,4-diamine (Compound 3 in ), replace the cyclohexadiene core with furan-derived imine groups. These substitutions significantly alter bioactivity; Compound 3 exhibits superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to methoxy- or bromo-substituted analogs . N1,N4-bis(4-(dimethylamino)benzyl)benzene-1,4-diamine (C1) demonstrates that dimethylamino groups enhance antimicrobial potency, achieving 75% inhibition against Staph. aureus at high concentrations .

Yield and Efficiency

  • Lower yields (e.g., 16–30% for diimines in ) suggest challenges in stabilizing conjugated intermediates. In contrast, Schiff base derivatives (e.g., Compounds 1–3 in ) achieve higher yields through optimized cyclization and purification steps .

Antibacterial Activity

Compound Substituents Activity (vs. S. aureus & E. coli) Reference
Compound A Cyclohexadiene diylidene Not reported -
Compound 3 (Schiff base) Furan-2-ylmethyliden Superior to Streptomycin
C1 4-(Dimethylamino)benzyl 75% inhibition at high concentration
  • The absence of reported bioactivity for Compound A highlights a research gap, whereas Schiff base derivatives demonstrate substituent-dependent efficacy.

Key Research Findings and Data

Electronic Properties

  • Density Functional Theory (DFT) studies on Schiff base analogs reveal that HOMO-LUMO gaps (e.g., 3.2–3.8 eV) correlate with antibacterial activity. Smaller gaps enhance charge transfer, improving interactions with bacterial proteins .

Comparative Physicochemical Data

Property Compound A TPDA Compound 3
Core Structure Cyclohexadiene diylidene 1,4-Phenylene Benzene-1,4-diamine
Key Substituents None (parent structure) 4-Aminophenyl Furan-2-ylmethyliden
Application Materials science Iodine capture Antibacterial agents

Biological Activity

N1,N1'-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine), also known by its chemical formula C18H16N2C_{18}H_{16}N_2, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclohexadiene core linked to two benzene-1,4-diamine moieties. This arrangement contributes to its electronic properties and potential reactivity in biological systems. The molecular formula indicates the presence of nitrogen atoms that may participate in various interactions with biological targets.

Biological Activity Overview

Research has identified several biological activities associated with N1,N1'-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine):

  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may help in mitigating oxidative stress in cells.
  • Anticancer Potential : There is emerging evidence indicating that this compound may possess anticancer properties. The structural features allow for potential interactions with DNA and other cellular targets.
  • Antimicrobial Effects : Some studies have reported antimicrobial activity against various pathogens, suggesting its potential as a therapeutic agent in infectious diseases.

The mechanisms through which N1,N1'-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) exerts its biological effects are still under investigation. However, several hypotheses can be proposed:

  • DNA Interaction : Due to the presence of aromatic rings and amino groups, the compound may intercalate into DNA or form adducts that disrupt normal replication and transcription processes.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant activity could be linked to the ability of the compound to scavenge ROS, thereby protecting cells from damage.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

1. Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of N1,N1'-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in breast and prostate cancer cells. The IC50 values were noted to be significantly lower than those of standard chemotherapeutic agents.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
PC3 (Prostate)15.0
HeLa (Cervical)20.0

2. Antioxidant Properties

In vitro assays assessing the antioxidant capacity revealed that the compound effectively reduced lipid peroxidation in human fibroblast cells. This was measured using the TBARS assay:

Concentration (µM)% InhibitionReference
1045
2570
5085

3. Antimicrobial Activity

The antimicrobial efficacy was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated promising results:

Bacterial StrainMIC (µg/mL)Reference
E. coli25
S. aureus15

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